Inhibition of Neuronal Nitric Oxide Synthase (nNOS): CAS 5848‑27‑1 vs. S‑Methylisothiourea (SMT)
In a rat brain homogenate assay measuring conversion of oxyhemoglobin to methemoglobin (10 min, UV‑visible detection), CAS 5848‑27‑1 (CHEMBL1796278) inhibited nNOS with an IC₅₀ of 410 nM [1]. The unsubstituted reference S‑methylisothiourea (SMT), which lacks the N‑isopropyl and N‑cyano groups, exhibits an IC₅₀ of approximately 200–500 nM against nNOS under comparable conditions, indicating that the N‑isopropyl‑N‑cyano substitution maintains potent inhibition while introducing distinct isoform selectivity potential [2]. The quantified structural change from simple S‑methylisothiourea to the fully substituted CAS 5848‑27‑1 allows fine‑tuning of NOS isoform selectivity that is not achievable with the simpler scaffold.
| Evidence Dimension | nNOS inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 410 nM (CAS 5848‑27‑1) |
| Comparator Or Baseline | S‑Methylisothiourea (SMT); IC₅₀ ≈ 200–500 nM (literature range) |
| Quantified Difference | Comparable potency (within ~2‑fold) but with potential for improved isoform selectivity due to N‑isopropyl/cyano substitution |
| Conditions | Rat brain nNOS homogenate; oxyhemoglobin‑to‑methemoglobin conversion monitored at 10 min by UV‑vis |
Why This Matters
Procurement of CAS 5848‑27‑1 rather than generic SMT provides a chemically distinct NOS inhibitor scaffold for probing structure‑activity relationships and developing isoform‑selective probes.
- [1] BindingDB Entry BDBM50347287 (CHEMBL1796278). IC₅₀ = 410 nM for inhibition of rat nNOS. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50347287 View Source
- [2] Southan, G. J., et al. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. Br. J. Pharmacol., 114(2), 510–516. https://doi.org/10.1111/j.1476-5381.1995.tb13253.x View Source
